molecular formula C19H26N2OS2 B12902041 (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate CAS No. 87236-71-3

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate

Cat. No.: B12902041
CAS No.: 87236-71-3
M. Wt: 362.6 g/mol
InChI Key: GHUMBRRHICYOPL-UHFFFAOYSA-N
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Description

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate: is a chemical compound with the molecular formula C19H26N2OS2 and a molecular weight of 362.6 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and a dibutyldithiocarbamate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate typically involves the reaction of 8-hydroxyquinoline with dibutyldithiocarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. This interaction can affect various cellular processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar structural features but lacking the dibutyldithiocarbamate moiety.

    Dithiocarbamates: A class of compounds with similar functional groups but different core structures.

    Quinoline Derivatives: Compounds with variations in the substitution pattern on the quinoline ring

Uniqueness

(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is unique due to its combination of a quinoline ring and a dibutyldithiocarbamate group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

87236-71-3

Molecular Formula

C19H26N2OS2

Molecular Weight

362.6 g/mol

IUPAC Name

(8-hydroxyquinolin-7-yl)methyl N,N-dibutylcarbamodithioate

InChI

InChI=1S/C19H26N2OS2/c1-3-5-12-21(13-6-4-2)19(23)24-14-16-10-9-15-8-7-11-20-17(15)18(16)22/h7-11,22H,3-6,12-14H2,1-2H3

InChI Key

GHUMBRRHICYOPL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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